molecular formula C14H18O3 B1325841 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid CAS No. 951894-34-1

4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid

Cat. No.: B1325841
CAS No.: 951894-34-1
M. Wt: 234.29 g/mol
InChI Key: FSPTXYPFFOVVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid is an organic compound with a complex structure It is characterized by the presence of a dimethylphenyl group attached to a butyric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dimethylbenzaldehyde with diethyl malonate, followed by decarboxylation and subsequent oxidation. The reaction conditions typically involve the use of a base such as sodium ethoxide and an oxidizing agent like potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-4-phenyl-4-oxobutyric acid: Lacks the additional methyl groups on the phenyl ring.

    2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid: Has a single methyl group on the phenyl ring.

Uniqueness

4-(3,4-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a compound of interest for further study.

Properties

IUPAC Name

4-(3,4-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-9-5-6-11(7-10(9)2)12(15)8-14(3,4)13(16)17/h5-7H,8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPTXYPFFOVVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CC(C)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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